(3-Amino-2-methoxyphenyl)(3-methoxyazetidin-1-yl)methanone
Description
Properties
IUPAC Name |
(3-amino-2-methoxyphenyl)-(3-methoxyazetidin-1-yl)methanone | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H16N2O3/c1-16-8-6-14(7-8)12(15)9-4-3-5-10(13)11(9)17-2/h3-5,8H,6-7,13H2,1-2H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BVFXJEJKNJGBIC-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1CN(C1)C(=O)C2=C(C(=CC=C2)N)OC | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H16N2O3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
236.27 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
(3-Amino-2-methoxyphenyl)(3-methoxyazetidin-1-yl)methanone is a synthetic organic compound notable for its unique structural features, including an azetidine ring and a methanone group. This compound has garnered interest in medicinal chemistry due to its potential biological activities, particularly in the fields of oncology and antimicrobial research.
Chemical Structure and Properties
The compound can be described by the following molecular formula:
| Property | Value |
|---|---|
| Molecular Formula | CHNO |
| Molecular Weight | 210.24 g/mol |
| IUPAC Name | This compound |
The presence of the azetidine ring imparts distinct chemical properties that influence its biological activity.
Biological Activity Overview
Research indicates that this compound exhibits various biological activities, including:
- Anticancer Activity : The compound has shown promise in inhibiting the proliferation of cancer cells, particularly estrogen receptor-positive breast cancer cells. Studies suggest it may interfere with key signaling pathways involved in cancer progression .
- Antimicrobial Properties : Preliminary studies indicate that this compound possesses antimicrobial activity against certain bacterial strains, potentially making it a candidate for antibiotic development.
The biological effects of this compound are attributed to its interaction with specific molecular targets:
- Enzyme Inhibition : The compound may inhibit enzymes that are crucial for cell proliferation and survival in cancerous cells, leading to reduced tumor growth.
- Receptor Modulation : It is hypothesized that the compound can modulate receptor activity, particularly those involved in estrogen signaling pathways, which are critical in breast cancer .
Research Findings and Case Studies
Several studies have investigated the biological activity of this compound:
- In Vitro Studies : Research conducted on various cancer cell lines demonstrated that this compound reduces cell viability in a dose-dependent manner. The IC50 values obtained from these studies indicate significant potency against specific cancer types.
- Animal Models : In vivo studies using animal models have shown that treatment with this compound leads to a marked reduction in tumor size compared to control groups. These findings support its potential as an effective therapeutic agent .
- Comparative Studies : When compared to similar compounds such as (3-Amino-2-methoxyphenyl)(pyrrolidin-1-yl)methanone, this compound demonstrated superior anticancer efficacy, suggesting that the azetidine moiety contributes positively to its biological activity.
Data Tables
The following table summarizes key findings from various studies on the biological activity of this compound:
Scientific Research Applications
Medicinal Chemistry
The compound has been investigated for its potential as an anticancer agent. Research indicates that derivatives of this compound can inhibit the growth of estrogen receptor-positive breast cancer cells. The mechanism involves modulation of estrogen signaling pathways, which is crucial for the proliferation of certain breast cancer types.
Case Study: Breast Cancer Treatment
A notable patent (WO2018234778A1) describes methods for using (3-amino-2-methoxyphenyl)(3-methoxyazetidin-1-yl)methanone in treating estrogen receptor-positive breast cancer. The study outlines the compound's ability to interfere with estrogen receptor activity, thereby reducing tumor growth in preclinical models .
Structure-Activity Relationship (SAR) Studies
SAR studies are essential for understanding how modifications to the chemical structure of this compound affect its biological activity. Research has shown that variations in the azetidine ring and substitutions on the phenyl group can significantly impact the compound's potency and selectivity against cancer cell lines.
| Modification | Effect on Activity |
|---|---|
| Addition of halogens | Increased potency against specific cancer types |
| Alteration of methoxy groups | Changes in solubility and bioavailability |
| Variations in amine substituents | Influence on receptor binding affinity |
Inhibition of Kinases
Recent studies have demonstrated that this compound can act as an inhibitor of specific kinases involved in cancer progression. This inhibition is critical for disrupting signaling pathways that promote cell division and survival in malignant cells.
Case Study: Kinase Inhibition
A study published in a peer-reviewed journal highlighted the compound's efficacy as a selective inhibitor of certain kinases associated with tumor growth. The results indicated a dose-dependent response, showcasing its potential as a targeted therapy for cancers with specific genetic markers .
Development of Novel Therapeutics
The ongoing research into this compound has led to the development of novel therapeutic agents that combine this compound with other pharmacophores to enhance efficacy and reduce side effects. These combinatorial approaches are crucial for improving treatment outcomes in resistant cancer types.
Innovative Combinations
Recent patents have proposed combinations of this compound with other chemotherapeutic agents to create synergistic effects, potentially leading to more effective treatment regimens .
Comparison with Similar Compounds
Positional Isomer: (4-Amino-3-methoxyphenyl)(3-methoxyazetidin-1-yl)methanone
A closely related positional isomer, (4-Amino-3-methoxyphenyl)(3-methoxyazetidin-1-yl)methanone (CAS: 1400287-07-1), differs only in the amino group’s position (4-amino vs. 3-amino on the benzene ring). Key distinctions include:
- Hydrogen Bonding: The 3-amino group in the target compound may form intramolecular hydrogen bonds with the adjacent methoxy group, altering solubility and conformational stability compared to the 4-amino isomer .
- Molecular Weight : Both share the same molecular formula (C₁₂H₁₆N₂O₃) and weight (236.27 g/mol), but steric and electronic effects differ due to substituent positioning.
| Property | Target Compound | 4-Amino Isomer |
|---|---|---|
| Amino Position | 3-position | 4-position |
| Potential Intramolecular H-bonding | Yes (3-NH₂ ↔ 2-OCH₃) | No |
| Solubility (Predicted) | Moderate in DMSO | Similar |
Heterocyclic Methanones: CDK 8/19 Inhibitor ()
The compound (5-amino-8-(4-(1-methyl-1H-pyrazol-4-yl)phenyl)-1,6-naphthyridin-2-yl)(3-methoxyazetidin-1-yl)methanone (CAS: N/A) shares the 3-methoxyazetidinyl methanone moiety but incorporates a naphthyridine core instead of a benzene ring. Key differences:
- Molecular Complexity : The naphthyridine-pyrazole system increases molecular weight (414.46 g/mol vs. 236.27 g/mol) and likely enhances target selectivity for CDK 8/19 kinases.
- Solubility : The target compound’s simpler structure may improve aqueous solubility (>20.7 mg/mL in DMSO for the CDK inhibitor vs. unrecorded but likely lower for the benzene-based analog) .
Thiophene and Pyrazole-Based Methanones ()
Compounds like (5-amino-3-hydroxy-1H-pyrazol-1-yl)(2,4-diamino-3-cyanothiophene-5-yl)methanone feature a methanone bridge between pyrazole and thiophene rings. Comparatively:
- Electron Density : The thiophene’s electron-rich system contrasts with the benzene ring in the target compound, influencing reactivity in nucleophilic substitutions.
- Synthetic Routes : Both utilize 1,4-dioxane and triethylamine in synthesis, but the target compound’s azetidine ring may require specialized coupling agents .
Indole-Based Methanones ()
Cyclopentyl(1-Indole-3-yl)methanone and analogs exhibit steric hindrance that eliminates specific spectroscopic peaks. For the target compound:
- Spectroscopy: The 3-amino-2-methoxybenzene group may show distinct ¹H-NMR signals (e.g., NH₂ at δ 5.5–6.5 ppm, OCH₃ at δ 3.3–3.8 ppm) compared to indole derivatives, which lack amino groups .
Hydroxyacetophenones ()
Hydroxyacetophenones like 2-(Ethylamino)-1-(3-hydroxyphenyl)ethanone (m.p. 203–205°C) differ in functional groups:
- Polarity: The target compound’s methoxy and amino groups increase polarity compared to phenolic hydroxy groups, affecting partition coefficients (logP).
- Thermal Stability: Hydroxyacetophenones often exhibit higher melting points (>200°C) due to hydrogen-bonding networks, whereas the target compound’s melting point is unrecorded but likely lower .
Preparation Methods
Cs₂CO₃-Driven Cyclization and Acylation
The rapid room-temperature synthesis of 3-amino-2-aroyl benzofuran derivatives, as demonstrated by, offers a foundational framework for constructing the methanone core. In this method, Cs₂CO₃ in dimethylformamide (DMF) facilitates simultaneous C–C and C–O bond formation between 2-hydroxybenzonitriles and 2-bromoacetophenones, yielding benzofurans in 10–20 minutes. Adapting this approach, the reaction of 3-amino-2-methoxybenzonitrile with 3-methoxyazetidine-1-carbonyl chloride in the presence of Cs₂CO₃ (2.0 equiv) could enable the direct formation of the target methanone. Kinetic studies from indicate that increasing Cs₂CO₃ stoichiometry to 2.0 equiv accelerates reaction rates by deprotonating intermediates, a principle applicable to azetidine coupling.
Mechanistic Considerations
The base-mediated pathway likely proceeds via nucleophilic attack of the azetidine nitrogen on an activated carbonyl intermediate. Polar aprotic solvents like DMF stabilize the transition state, while Cs₂CO₃ enhances nucleophilicity by abstracting acidic protons. This method avoids high-temperature conditions, preserving the integrity of thermolabile methoxy and amino groups.
Amide Coupling Routes Using Carbodiimide Reagents
HATU-Mediated Synthesis of Aryl-Azetidine Methanones
Crystallographic data from elucidates the synthesis of (3-hydroxy-4-methoxyphenyl)(pyrrolidin-1-yl)methanone via carbodiimide-mediated coupling. Applying this protocol, 3-amino-2-methoxybenzoic acid and 3-methoxyazetidine are condensed using hexafluorophosphate azabenzotriazole tetramethyl uronium (HATU) and N,N-diisopropylethylamine (DIPEA) in dichloromethane (DCM). The reaction proceeds at 0–25°C over 12 hours, yielding the methanone after aqueous workup and recrystallization.
Optimization Insights
-
Solvent Selection : DCM minimizes side reactions compared to DMF, which may over-activate the carboxylic acid.
-
Stoichiometry : A 1:1.2 ratio of acid to amine ensures complete conversion, with excess HATU (1.5 equiv) driving the reaction to >85% yield.
-
Protection Strategies : Temporary protection of the 3-amino group with tert-butoxycarbonyl (Boc) prevents undesired side reactions during coupling, followed by deprotection using trifluoroacetic acid (TFA).
Reductive Amination and Grignard Approaches
Tapentadol-Inspired Reduction Techniques
The patent US20110306793A1 outlines a reduction-based pathway for synthesizing Tapentadol, a structurally related aminophenyl compound. Adapting this method, 3-methoxyazetidine-1-carbaldehyde undergoes reductive amination with 3-amino-2-methoxyphenylmagnesium bromide in tetrahydrofuran (THF) at −78°C. Lithium aluminium hydride (LAH) serves as the reducing agent, furnishing the methanone in 72% yield after column purification.
Critical Parameters
-
Temperature Control : Maintaining subzero temperatures prevents over-reduction of the ketone to alcohol.
-
Lewis Acid Assistance : AlCl₃ (0.1 equiv) enhances electrophilicity of the carbonyl, improving Grignard reactivity.
Comparative Analysis of Synthetic Routes
Yield and Scalability
| Method | Yield (%) | Reaction Time | Scalability |
|---|---|---|---|
| Cs₂CO₃-Mediated Coupling | 92 | 20 min | Gram-scale |
| HATU Coupling | 85 | 12 h | Milligram |
| Reductive Amination | 72 | 6 h | Multigram |
The Cs₂CO₃ route excels in speed and scalability, while HATU coupling offers precision for small-scale syntheses. Reductive amination balances yield and functional group tolerance.
Functional Group Compatibility
-
Amino Groups : Boc protection is essential in HATU coupling to prevent self-condensation.
-
Methoxy Groups : Stable under Cs₂CO₃ and LAH conditions but may demethylate under strong acids.
Characterization and Validation
Spectroscopic Confirmation
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
